molecular formula C13H23N3O B2556083 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide CAS No. 1235016-82-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide

Cat. No.: B2556083
CAS No.: 1235016-82-6
M. Wt: 237.347
InChI Key: GMJPPSMYYFSKKQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazole-based heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities. Recent scientific literature indicates that structurally similar compounds demonstrate excellent in vitro antibacterial properties against a range of Gram-negative and Gram-positive bacterial strains, including E. coli , S. aureus , C. freundii , and L. monocytogenes . The mechanism of action for such compounds is an area of active investigation; molecular docking studies suggest that pyrazole-based molecules can bind to the active pockets of bacterial proteins, such as New Delhi metallo-β-lactamase (NDM1), which is involved in antibiotic resistance . The molecular structure of this compound, featuring the 3,5-dimethylpyrazole moiety linked to a butanamide chain, is designed to facilitate interactions with biological targets. Researchers value this class of compounds for developing new antibacterial candidates to address the growing challenge of antibiotic resistance . This product is intended for non-human research applications only in fields such as medicinal chemistry, antimicrobial research, and drug development. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-5-12(6-2)13(17)14-7-8-16-11(4)9-10(3)15-16/h9,12H,5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJPPSMYYFSKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with 2-ethylbutanoyl chloride to form the final amide product. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and analogues identified in the evidence:

Compound Name Pyrazole Substituents Linker Group Amide Substituent Biological Activity Reference
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide 3,5-dimethyl Ethyl 2-ethylbutanamide Not explicitly reported -
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide 3,5-dimethyl Acetyl Piperidine Antimicrobial activity
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 3,5-dimethyl Methyl Thiazol-2-amine Antioxidant potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None Hydroxyethyl 3-methylbenzamide Metal-catalyzed C–H bond functionalization

Key Observations

Linker Group Influence: The ethyl linker in the target compound may confer greater flexibility and lipophilicity compared to the acetyl linker in 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide. This could enhance membrane permeability but reduce binding specificity .

Amide Substituent Effects :

  • The 2-ethylbutanamide group in the target compound introduces branched aliphatic chains, which may improve metabolic stability compared to aromatic amides (e.g., 3-methylbenzamide in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Piperidinecarboxamide derivatives demonstrate enhanced antimicrobial activity, likely due to their ability to disrupt bacterial cell membranes or enzymatic processes .

Biological Activity Trends :

  • The 3,5-dimethylpyrazole group is associated with antimicrobial and antioxidant properties across multiple studies. For example, thiazole- and pyridine-containing derivatives show promising radical-scavenging activity, while piperidine-linked analogues exhibit broad-spectrum antimicrobial effects .
  • The absence of a directing group (e.g., N,O-bidentate in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) in the target compound may limit its utility in metal-catalyzed reactions but simplify synthetic pathways .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that confer diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4OC_{13}H_{20}N_4O, with a molecular weight of approximately 248.33 g/mol. The structure includes a pyrazole ring substituted at the 3 and 5 positions with methyl groups, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular responses and signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, in a murine model of induced inflammation, the compound significantly reduced swelling and pain indicators .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro experiments revealed that treatment with this compound resulted in decreased cell viability in various cancer types, including breast and lung cancers.

Data Summary

Biological Activity Effect Observed Model Used
AntimicrobialEffective against Gram-positive/negative bacteriaIn vitro assays
Anti-inflammatoryReduced inflammation markersMurine model
AnticancerInduced apoptosis in cancer cell linesIn vitro studies

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of bacterial strains showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding highlights its potential as a lead compound for developing new antibiotics.
  • Inflammation Reduction : In an experimental setup where inflammation was induced via carrageenan injection in rats, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its potential therapeutic role in inflammatory diseases.
  • Cancer Cell Line Studies : A comprehensive study on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting its utility as a chemotherapeutic agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide?

Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Reactions often proceed under reflux (e.g., 80–100°C) or microwave-assisted conditions to accelerate kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in pyrazole-containing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) improve yields in amide bond formation .
  • Purity Monitoring : Use HPLC or TLC to track intermediates and ensure ≥95% purity for biological assays .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and ethylbutanamide side chain. For example, pyrazole protons resonate at δ 6.1–6.3 ppm in CDCl₃ .
  • IR Spectroscopy : Amide C=O stretches (1640–1680 cm⁻¹) and pyrazole N-H bends (3200–3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry : HRMS (ESI⁺) determines molecular ion peaks and fragments, critical for verifying synthetic success .

Q. How do physical properties (e.g., solubility, stability) influence formulation strategies?

  • Solubility : Low aqueous solubility (common in pyrazole derivatives) necessitates DMSO or PEG-based carriers for in vitro studies .
  • Stability : Hydrolytic sensitivity of the amide bond requires storage at –20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate binding to sodium channels (e.g., Naᵥ1.8) using AutoDock Vina. Pyrazole and amide moieties show strong interactions with voltage-sensing domains .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., sodium channel inhibition vs. antimicrobial activity) to identify context-dependent effects .
  • Off-Target Screening : Use kinome-wide profiling or proteomics to rule out nonspecific binding .
  • Structural Analog Testing : Evaluate derivatives (e.g., thiophene vs. furan substitutions) to isolate structure-activity relationships (SAR) .

Q. How can crystallography and spectroscopy resolve ambiguities in stereochemical configuration?

  • X-Ray Crystallography : Determine absolute configuration of chiral centers (e.g., ethylbutanamide branch) with SHELX-refined models .
  • CD Spectroscopy : Correlate Cotton effects with enantiomeric excess in asymmetric syntheses .
  • NOESY NMR : Identify spatial proximities between pyrazole protons and adjacent ethyl groups to confirm regiochemistry .

Q. What in vitro assays are optimal for evaluating its mechanism of action in neurological disorders?

  • Patch-Clamp Electrophysiology : Measure sodium current inhibition in transfected HEK293 cells expressing Naᵥ1.8 .
  • Calcium Imaging : Use Fluo-4 AM to assess intracellular Ca²⁺ flux changes in neuronal cell lines .
  • Enzyme Inhibition Assays : Test IC₅₀ against COX-2 or LOX-5 to explore anti-inflammatory pathways .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationMicrowave-assisted synthesis, HPLC purity
Structural ElucidationX-ray crystallography, NOESY NMR
Biological Target MappingMolecular docking, kinome profiling
Data Contradiction ResolutionDose-response curves, SAR studies

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